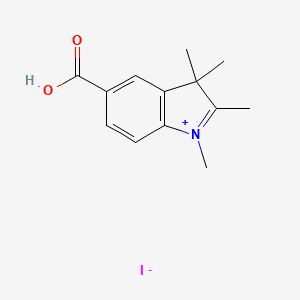
5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound has been reported in the literature. The yield of the synthesized product was 95%, and the absence of impurities from the GC–MS results of the crude product allowed us to obtain highly pure TMI-CN without purification .Molecular Structure Analysis
The molecular formula of 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is C13H16INO2, and its molecular weight is 345.18. The compound was analyzed using 1H NMR, 13C NMR, and FT-IR spectroscopy after mixing TMI with cyanide .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For example, it can be used as a catalyst, ligand, and intermediate in organic synthesis reactions .Physical And Chemical Properties Analysis
5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is a yellow powder that is soluble in water and physiological saline. It has a melting point of around 230-240°C. The compound is stable under normal storage conditions.Applications De Recherche Scientifique
Determination of Cyanide in Blood
This compound has been used as a high selectivity derivatization reagent for the determination of cyanide in blood by Gas Chromatography-Mass Spectrometry (GC-MS) . The detection mechanism of these sensor molecules is based on the nucleophilic addition to the carbon of C=N+ of the indolium ring .
Fluorescent Imaging and Therapy for Diabetic Liver/Kidney Damage
5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide can be used in the preparation of fluorophore-dapagliflozin dyad for diabetic liver/kidney damage fluorescent imaging and therapy via SGLT2 inhibition .
Preparation of N-alkylated Linear Heptamethine Polyenes
This compound can also be useful in the preparation of N-alkylated linear heptamethine polyenes as potential antifungals .
Spectral and Theoretical Analysis
It has been used in the synthesis and characterization of TMI-CN and sensing mechanism in the reaction of TMI with cyanide .
Mécanisme D'action
The mechanism of action of 5-Carboxy-1,2,3,3-tetramethyl-3h-indolium iodide is related to its role as a colorimetric assay reagent. It forms a yellow-colored formazan dye when reduced by dehydrogenases in viable cells.
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 . It should be stored in a dark place, in an inert atmosphere, at room temperature . Contact with skin and eyes should be avoided, and appropriate exhaust ventilation should be provided at places where dust is formed .
Propriétés
IUPAC Name |
1,2,3,3-tetramethylindol-1-ium-5-carboxylic acid;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2.HI/c1-8-13(2,3)10-7-9(12(15)16)5-6-11(10)14(8)4;/h5-7H,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIMHJMDJGQKAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)C(=O)O)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

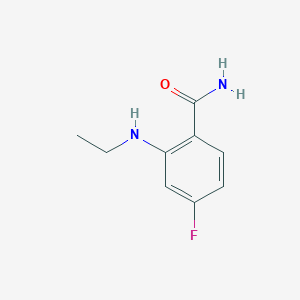
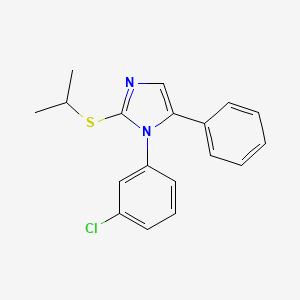
![[(1R,3S)-3-(Aminomethyl)-2,2-difluorocyclopropyl]methanamine;dihydrochloride](/img/structure/B2595462.png)
![N-(2-methoxybenzyl)-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2595463.png)
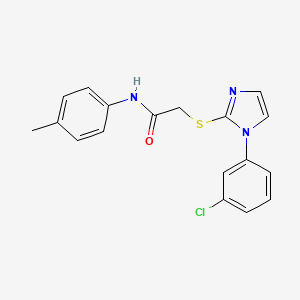
![N-[[5-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2595465.png)
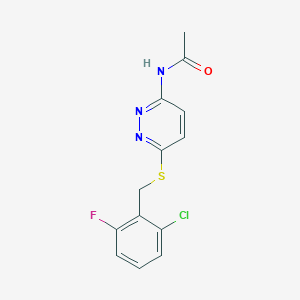
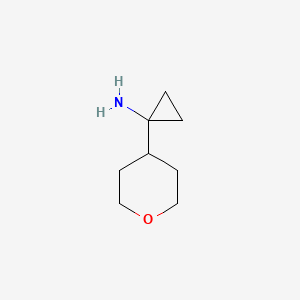
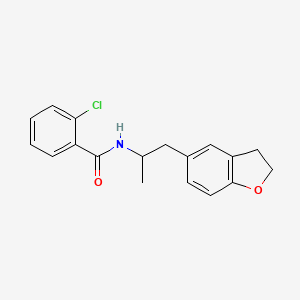
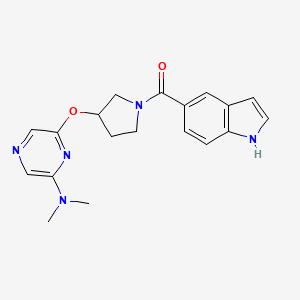
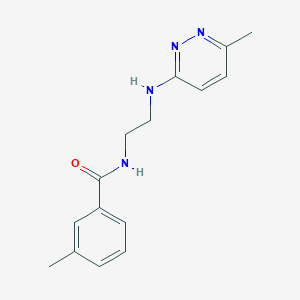
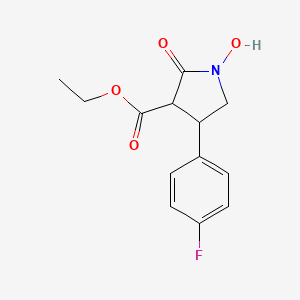
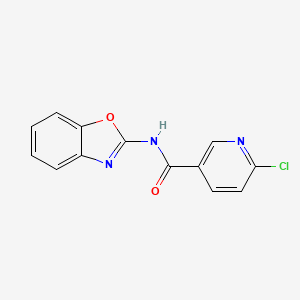
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2595478.png)